
8-Bromoguanosine-5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromoguanosine-5’-monophosphate: is a modified nucleotide that is commonly used in biochemical and molecular biology research. It is a derivative of guanosine monophosphate, where a bromine atom is substituted at the 8th position of the guanine base. This compound is often used as a tool to study various biological processes, including signal transduction and enzyme activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoguanosine-5’-monophosphate typically involves the bromination of guanosine-5’-monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8th position of the guanine base. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is usually performed in an aqueous or organic solvent at a specific temperature and pH .
Industrial Production Methods: Industrial production of 8-Bromoguanosine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromoguanosine-5’-monophosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the phosphate group.
Major Products Formed:
Substitution Reactions: Products include various substituted guanosine monophosphates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction.
Hydrolysis: The major product is guanosine and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
8-Bromoguanosine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study nucleotide interactions and enzyme mechanisms.
Biology: The compound is employed in studies of signal transduction pathways, particularly those involving cyclic nucleotides.
Medicine: It is used in research related to drug development and understanding disease mechanisms.
Industry: The compound is utilized in the production of biochemical reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of 8-Bromoguanosine-5’-monophosphate involves its incorporation into biological systems where it can mimic natural nucleotides. It interacts with various enzymes and proteins, influencing their activity. The bromine substitution at the 8th position alters the compound’s electronic properties, affecting its binding affinity and specificity. This modification allows researchers to study the molecular targets and pathways involved in nucleotide signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
- 8-Bromoadenosine-5’-monophosphate
- 8-Bromoguanosine-3’,5’-cyclic monophosphate
- 2-Chloroadenosine
- 2-Fluoroadenosine
Comparison: 8-Bromoguanosine-5’-monophosphate is unique due to its specific bromine substitution at the 8th position, which provides distinct electronic and steric properties. This makes it particularly useful for studying specific biochemical pathways and enzyme interactions. In comparison, other similar compounds like 8-Bromoadenosine-5’-monophosphate and 2-Chloroadenosine have different substitutions, leading to variations in their biological activity and applications .
Eigenschaften
IUPAC Name |
[5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN5O8P/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLDUTNIPDQOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN5O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





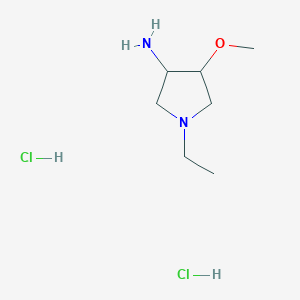
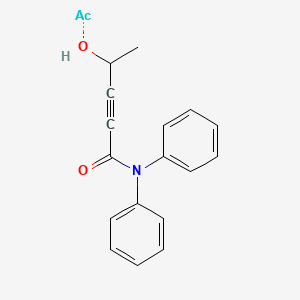
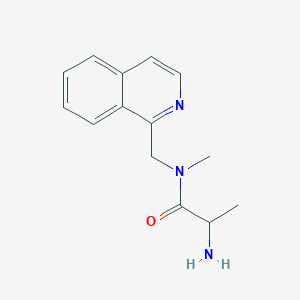
![Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14788485.png)
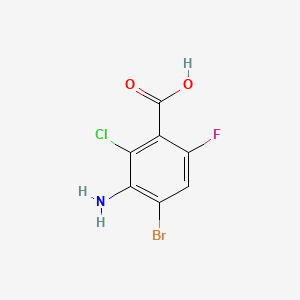

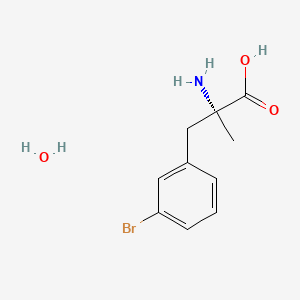
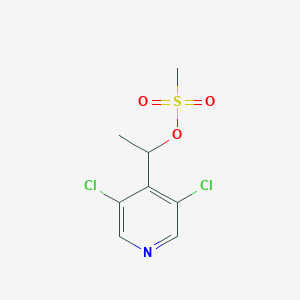
![Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)
